RGB-286147

Content Navigation

Researchers often face irreproducible data with first-generation CDK inhibitors due to poor solubility and off-target effects. RGB-286147, an indenopyrazole, overcomes these limitations with engineered aqueous solubility and dual inhibition of CDKs and angiogenic kinases (FGFR/VEGFR), enabling single-agent blockade of proliferation and vascularization pathways.

- CDK9/cyclin T1 IC50 = 9 nM, 3-fold more potent than Flavopiridol; superior P-TEFb inhibition.

- Mean GI50

CAS Number

Product Name

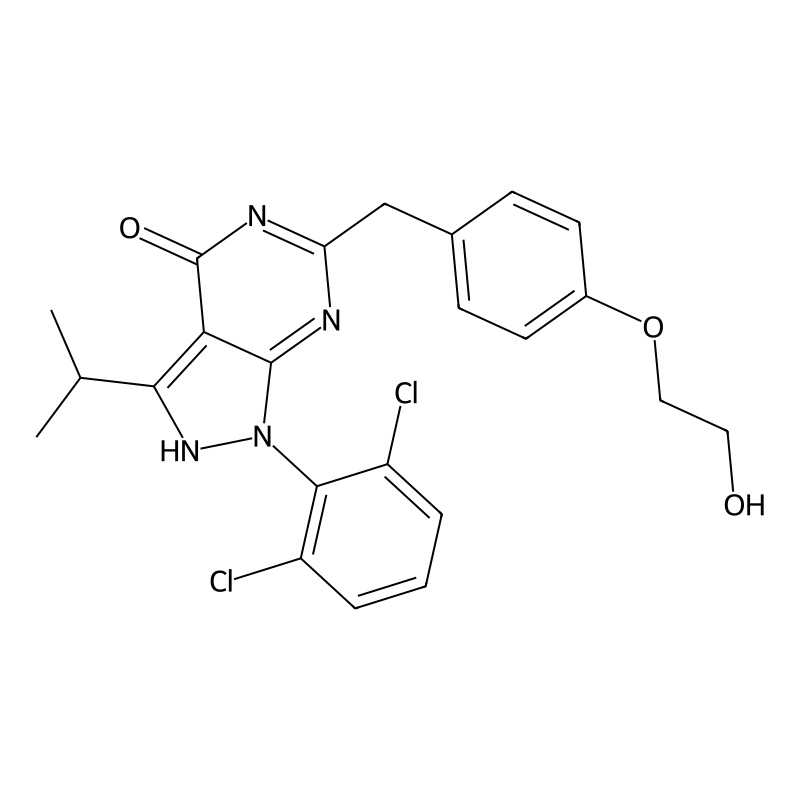

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

RGB-286147 is a potent, ATP-competitive small molecule inhibitor belonging to the indenopyrazole class. It is characterized by its significant activity against a range of Cyclin-Dependent Kinases (CDKs) and CDK-related kinases (CRKs), which are fundamental regulators of cell cycle progression and transcription. In addition to its primary effects on the cell cycle, RGB-286147 also exhibits inhibitory activity against key receptor tyrosine kinases involved in angiogenesis, such as Fibroblast Growth Factor Receptors (FGFR) and Vascular Endothelial Growth Factor Receptors (VEGFR). This dual-activity profile makes it a valuable tool for investigating the interplay between cell proliferation and signaling pathways that control tumor growth and vascularization.

Research Fit

Substituting RGB-286147 with other pan-CDK inhibitors like Flavopiridol or Roscovitine is often unviable for achieving reproducible, targeted results. Kinase inhibitors exhibit distinct and narrow structure-activity relationships, meaning even minor structural differences can lead to significant variations in potency, off-target effects, and selectivity profiles. RGB-286147's unique co-inhibition of angiogenic kinases (FGFR/VEGFR) alongside CDKs provides a functional profile not present in more narrowly focused CDK inhibitors. Furthermore, compounds from the indenopyrazole class were specifically optimized to improve upon the poor aqueous solubility that characterized earlier heterocyclic kinase inhibitors, a critical factor for reliable stock solution preparation and consistent performance in cell-based assays. Relying on a close analog or a more common substitute introduces unacceptable variables in kinase targeting and compound handling, compromising experimental validity.

Substitution Risk

References

- [1] Malumbres, M. (2014). Cyclin-dependent kinases. *Genome Biology*, 15(6), 122.

- [2] Caligiuri, M. A., et al. (2005). A proteome-wide CDK/CRK-specific kinase inhibitor promotes tumor cell death in the absence of cell cycle progression. *Chemistry & Biology*, 12(10), 1103-1115.

- [3] Norman, T. C., et al. (2002). Synthesis and evaluation of indenopyrazoles as cyclin-dependent kinase inhibitors. 2. Probing the indeno ring substituent pattern. *Journal of Medicinal Chemistry*, 45(24), 5395-5406.

Potent CDK Inhibition vs. Flavopiridol

RGB-286147 demonstrates potent, low-nanomolar inhibition of key cell cycle and transcriptional kinases. In biochemical assays, it inhibited CDK9/cyclin T1 with an IC50 of 9 nM and CDK2/cyclin E with an IC50 of 25 nM. This profile is comparable or more potent on key targets than the widely used benchmark, Flavopiridol, which exhibits IC50 values of approximately 20-30 nM for CDK9 and 170 nM for CDK2 in similar assays.

| Evidence Dimension | Biochemical IC50 (Kinase Inhibition) |

| Target Compound Data | CDK9/cycT1: 9 nM; CDK2/cycE: 25 nM |

| Comparator Or Baseline | Flavopiridol: CDK9/cycT: ~20-30 nM; CDK2/cycE: 170 nM |

| Quantified Difference | Approximately 2-3x more potent against CDK9 and ~7x more potent against CDK2 than Flavopiridol. |

| Conditions | In vitro biochemical kinase assays. |

Higher potency against key CDKs allows for use at lower, more specific concentrations, reducing potential off-target effects and improving the cost-effectiveness of cell-based screening.

FGFR/VEGFR Co-Inhibition Profile

Unlike more selective or first-generation CDK inhibitors, RGB-286147 possesses a broader profile that includes potent inhibition of key pro-angiogenic receptor tyrosine kinases. Kinome profiling revealed significant activity against FGFR3 (IC50 = 30 nM) and VEGFR2 (KDR) (IC50 = 150 nM). This contrasts with classic CDK inhibitors like Roscovitine, which are highly selective for CDKs and lack meaningful activity against the FGFR or VEGFR families. This multi-pathway targeting is a critical differentiator.

| Evidence Dimension | Biochemical IC50 (Kinase Inhibition) |

| Target Compound Data | FGFR3: 30 nM; VEGFR2: 150 nM |

| Comparator Or Baseline | Roscovitine: No significant activity reported against FGFR or VEGFR families. |

| Quantified Difference | Qualitatively distinct mechanism; inhibits key angiogenic pathways not targeted by Roscovitine. |

| Conditions | In vitro biochemical kinase assays. |

This compound is suitable for studies requiring simultaneous inhibition of cell cycle progression and angiogenesis, a feature not available with more selective CDK inhibitors.

Cytotoxicity in Non-Cycling Cells

A key procurement differentiator for RGB-286147 is its ability to induce cell death in non-proliferating cells. It inhibited the growth of non-cycling HCT116 colon carcinoma cells with an IC50 of 40 nM and demonstrated an average GI50 value of less than 10 nM across the NCI-60 panel of human tumor cell lines. In contrast, many CDK inhibitors are primarily cytostatic, inducing cell cycle arrest without significant cytotoxicity, particularly in quiescent or growth-arrested cell populations. This cytotoxic, rather than cytostatic, action provides a distinct and more potent biological outcome.

| Evidence Dimension | Cellular IC50/GI50 (Growth Inhibition) |

| Target Compound Data | IC50 (non-cycling HCT116 cells) = 40 nM; Average GI50 (NCI-60 panel) < 10 nM |

| Comparator Or Baseline | Many CDK inhibitors are primarily cytostatic, inducing reversible cell cycle arrest rather than potent cytotoxicity. |

| Quantified Difference | Demonstrates potent cytotoxicity (cell-killing) in models where other in-class compounds are merely cytostatic (growth-arresting). |

| Conditions | Cell viability and growth inhibition assays on human tumor cell lines. |

For experiments aiming to induce tumor cell death rather than just arrest, RGB-286147 offers a more potent and definitive outcome than cytostatic alternatives, ensuring clearer, more robust results.

Enhanced Solubility & Handling

The indenopyrazole scaffold of RGB-286147 is the result of medicinal chemistry efforts to improve upon earlier classes of kinase inhibitors, which were often hampered by poor solubility. While specific quantitative solubility data is proprietary, the successful and widespread characterization of RGB-286147 in aqueous cell culture media at nanomolar concentrations confirms its sufficient solubility for routine laboratory use. This represents a significant practical advantage over older or less optimized analogs that may precipitate out of solution, leading to inconsistent results and handling difficulties.

| Evidence Dimension | Solubility / Processability |

| Target Compound Data | Demonstrated utility and solubility in numerous aqueous-based biochemical and cell culture assays. |

| Comparator Or Baseline | Early-generation indenopyrazole and other heterocyclic CDK inhibitors were noted for poor solubility characteristics. |

| Quantified Difference | Qualitative improvement in handling and processability for reliable stock preparation and use in biological systems. |

| Conditions | Standard laboratory and cell culture applications. |

Reliable solubility is critical for procurement, ensuring that the compound can be easily prepared into stable, accurate stock solutions for reproducible and dose-accurate experiments.

Dual Cell Cycle & Angiogenesis Inhibition

Due to its demonstrated potent, dual inhibition of CDKs and key angiogenic receptors like FGFR3 and VEGFR2, this compound is the indicated choice for studies on the crosstalk between cell proliferation and tumor vascularization pathways. It allows for the simultaneous blockade of both systems with a single agent, simplifying experimental design compared to using a combination of more selective inhibitors.

Potent Cytotoxic Screening

With an average GI50 of less than 10 nM across the NCI-60 cell line panel and proven cytotoxic effects in non-cycling cells, RGB-286147 serves as a reliable positive control or benchmark compound in screens designed to identify novel cytotoxic, not just cytostatic, anticancer agents.

CDK9 Transcriptional Inhibition Models

Exhibiting an IC50 of 9 nM against CDK9/cyclin T1, RGB-286147 is a more potent tool for studying transcriptional regulation than many common CDK inhibitors, such as Flavopiridol (IC50 ~20-30 nM) or Roscovitine (IC50 >500 nM). This makes it a preferred reagent for studies focused on inhibiting P-TEFb activity and its downstream consequences on gene expression.

Application Fit Matrix

References

- [1] Caligiuri, M. A., et al. (2005). A proteome-wide CDK/CRK-specific kinase inhibitor promotes tumor cell death in the absence of cell cycle progression. *Chemistry & Biology*, 12(10), 1103-1115.

- [2] Shapiro, G. I. (2006). Cyclin-dependent kinase pathways as targets for cancer treatment. *Journal of Clinical Oncology*, 24(11), 1770-1783.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Explore Compound Types